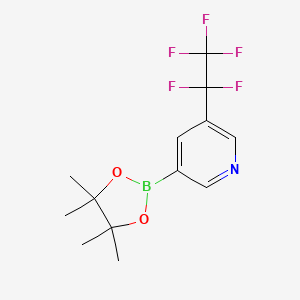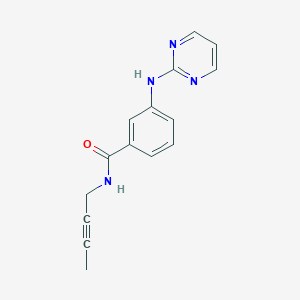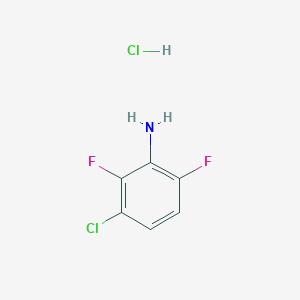![molecular formula C16H25N3O3 B7450829 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the necessary functional groups through a series of reactions, including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Piperazine: A simpler compound with a similar core structure.
Piperidine: Another related compound with a different ring structure.
Diazines: Compounds with two nitrogen atoms in the ring, similar to piperazine derivatives.
Uniqueness
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
1,3,3-trimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-5-13(20)18-8-6-12(7-9-18)14(21)19-11-10-17(4)15(22)16(19,2)3/h5,12H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHISNVPCLUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)

![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)




